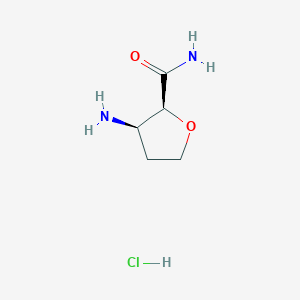![molecular formula C12H8FN3O2S B2433184 N-(4-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide CAS No. 942007-41-2](/img/structure/B2433184.png)
N-(4-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(4-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide” contains several functional groups including a fluorobenzothiazole, a methylisoxazole, and a carboxamide. These groups are common in many biologically active compounds and could potentially contribute to various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluorobenzothiazole, methylisoxazole, and carboxamide groups would likely have a significant impact on the compound’s overall structure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its stability, while the carboxamide group could allow it to form hydrogen bonds .Scientific Research Applications
Antimicrobial Activity
N-(4-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide and its derivatives exhibit promising antimicrobial properties. Studies have shown these compounds to be effective against various microbial strains, including both bacterial and fungal pathogens. For instance, certain derivatives have demonstrated significant activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other common bacterial strains (Anuse et al., 2019). Additionally, research indicates that these compounds are effective against Gram-positive bacteria like S. aureus and B. Subtilis, as well as Gram-negative bacteria E. coli and P. aeruginosa (Mhaske et al., 2011).
Synthesis and Structural Analysis
The synthesis and structural characterisation of this compound derivatives have been a subject of interest. Research has focused on developing efficient synthesis methods and analyzing the chemical structure of these compounds through various spectroscopic and spectrometric techniques. This research is vital for understanding the chemical properties and potential applications of these compounds (Fong et al., 2004).
Potential in Drug Development
Studies have also explored the potential of these compounds in drug development, particularly in the context of addressing drug resistance. The unique chemical structure of these compounds, combined with their biological activity, makes them promising candidates for developing new therapeutic agents. Research in this area is crucial for advancing medical treatments and combating the growing challenge of antimicrobial resistance (Monteagudo et al., 2007).
Mechanism of Action
Target of Action
N-(4-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide, also known as N-(4-fluoro-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide, is a compound that has been found to exhibit significant activity against cancer cell lines
Mode of Action
The compound interacts with its targets, leading to changes in their function. This interaction could involve binding to an active site, altering the target’s conformation, or modulating its activity
Biochemical Pathways
The compound likely affects multiple biochemical pathways given its anticancer activity. It may inhibit key enzymes or proteins involved in cell proliferation, survival, and apoptosis
Result of Action
The compound’s action results in significant cytotoxic effects against cancer cell lines . This suggests that the compound may induce cell death or inhibit cell proliferation, leading to a decrease in tumor growth.
Future Directions
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been reported to interact with various enzymes, proteins, and other biomolecules . For instance, some thiazole derivatives have shown inhibitory activity against certain enzymes, leading to their potential use as therapeutic agents
Cellular Effects
The cellular effects of N-(4-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide are currently unknown. Thiazole derivatives have been reported to have various effects on cells. For example, some thiazole derivatives have demonstrated significant inhibitory effects on the proliferation of certain cancer cells
Molecular Mechanism
Thiazole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN3O2S/c1-6-5-8(16-18-6)11(17)15-12-14-10-7(13)3-2-4-9(10)19-12/h2-5H,1H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCADGPQNYTIBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC3=C(C=CC=C3S2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
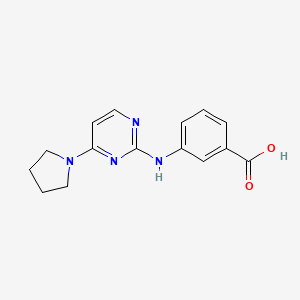

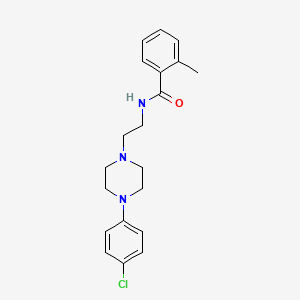

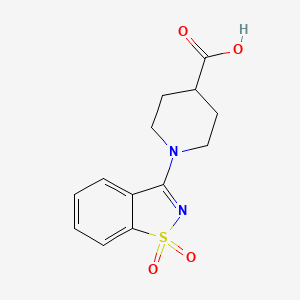

![2-Chloro-1-[(4S)-4-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]ethanone](/img/structure/B2433110.png)
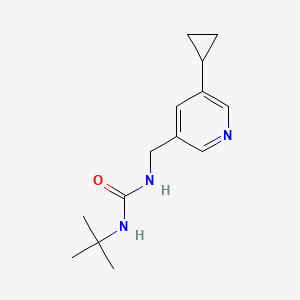
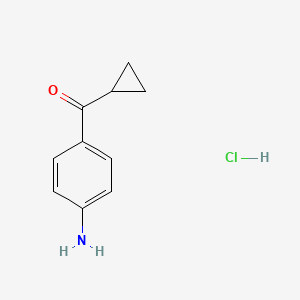

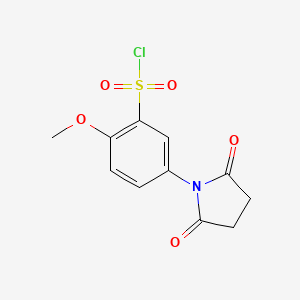
![2-[Ethyl(phenyl)amino]acetic acid hydrochloride](/img/structure/B2433121.png)

